What is the chemical structure and molecular weight of anthra[1,2,3,4-ghi]perylene?
What is the chemical structure and molecular weight of anthra[1,2,3,4-ghi]perylene?
An In-Depth Technical Guide to Fused Polycyclic Aromatic Hydrocarbons: The Case of Anthra[1,2,3,4-ghi]perylene and its Analogs
Executive Summary: This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and scientific context of complex polycyclic aromatic hydrocarbons (PAHs), with a specific focus on the molecule named anthra[1,2,3,4-ghi]perylene. Initial database inquiries reveal that this specific nomenclature does not correspond to a commonly indexed compound with an assigned CAS number. Therefore, this guide will establish the identity of the most plausible molecular structure based on IUPAC naming conventions and provide a detailed analysis of its predicted properties. To ground this analysis in well-documented experimental data, we will draw extensive parallels to the closely related and thoroughly characterized analog, benzo[ghi]perylene . This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structure-property relationships in large, planar aromatic systems.
Deconstructing the Molecular Identity: Anthra[1,2,3,4-ghi]perylene
The nomenclature "anthra[1,2,3,4-ghi]perylene" describes the fusion of an anthracene molecule to a perylene core. The [1,2,3,4-ghi] designation specifies the complex and extensive fusion topology. Based on IUPAC rules, this name implies a highly condensed, planar aromatic system.
Chemical Structure and Molecular Formula
While a specific CAS number for anthra[1,2,3,4-ghi]perylene is not found in major chemical databases like NIST or PubChem, the structure can be deduced from its name. It consists of a perylene core fused with an anthracene system, resulting in a large, highly conjugated molecule. The molecular formula is determined to be C30H14 .
The structure of this molecule is best visualized as a planar arrangement of 10 fused benzene rings.
Caption: Conceptual 2D representation of Anthra[1,2,3,4-ghi]perylene (C30H14).
Molecular Weight
The molecular weight of a compound is a critical parameter for its characterization and analysis. It is calculated based on its molecular formula and the atomic weights of its constituent elements.
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Molecular Formula: C30H14
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Atomic Weight of Carbon (C): ~12.011 u
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Atomic Weight of Hydrogen (H): ~1.008 u
Calculation: (30 * 12.011) + (14 * 1.008) = 360.33 + 14.112 = 374.442 g/mol
For high-resolution mass spectrometry, the monoisotopic mass using the most common isotopes (¹²C and ¹H) is calculated as: (30 * 12.000000) + (14 * 1.007825) = 360.000000 + 14.10955 = 374.10955 u
Physicochemical Properties: Insights from Benzo[ghi]perylene
Due to the lack of experimental data for anthra[1,2,3,4-ghi]perylene, we will analyze the properties of the well-studied analog, benzo[ghi]perylene (C22H12, CAS: 191-24-2) , to infer the expected characteristics. Benzo[ghi]perylene is a smaller, but structurally related PAH, and serves as an excellent model system.[1][2]
| Property | Benzo[ghi]perylene (C22H12) | Anthra[1,2,3,4-ghi]perylene (C30H14) | Justification for Prediction |
| CAS Number | 191-24-2[1] | Not Assigned | Not a commonly indexed compound. |
| Molecular Formula | C22H12[1] | C30H14 | Based on IUPAC nomenclature. |
| Molecular Weight | 276.34 g/mol [2] | 374.44 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish solid | Expected to be a colored solid (yellow/orange) | Increased conjugation typically deepens color. |
| Solubility | Low in water, soluble in nonpolar organic solvents (e.g., toluene, benzene) | Expected to have very low solubility | Larger PAHs are more nonpolar and have stronger intermolecular forces, reducing solubility. |
| Melting Point | 278-280 °C | Expected to be significantly higher (>350 °C) | Increased molecular size and planarity lead to stronger π-π stacking and higher melting points. |
Spectroscopic and Electronic Characteristics
The extended π-conjugated system in these molecules dictates their unique optical and electronic properties, making them suitable for applications in organic electronics.[3][4]
UV-Visible Absorption and Photoluminescence
Like most large PAHs, both benzo[ghi]perylene and the predicted anthra[1,2,3,4-ghi]perylene are expected to be highly photoactive.
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Absorption: Benzo[ghi]perylene exhibits a strong absorption maximum around 434 nm.[5] Anthra[1,2,3,4-ghi]perylene, with its more extended conjugated system, would logically exhibit a bathochromic shift (a shift to longer wavelengths), with major absorption peaks likely appearing above 450 nm. This is due to a smaller HOMO-LUMO gap.
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Emission: These molecules are typically fluorescent. Perylene itself displays a characteristic blue fluorescence.[5] Benzo[ghi]perylene derivatives are known to be fluorescent in the visible range.[6] Anthra[1,2,3,4-ghi]perylene is predicted to fluoresce strongly, likely in the green to orange part of the spectrum, depending on the solvent environment. The large, rigid planar structure minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.
Electronic Properties for Device Application
The performance of PAHs in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is governed by their molecular packing in the solid state and the energy levels of their frontier molecular orbitals (HOMO and LUMO).[4][7]
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HOMO/LUMO Energy Levels: The extended conjugation in anthra[1,2,3,4-ghi]perylene will result in a smaller HOMO-LUMO energy gap compared to benzo[ghi]perylene. This makes it easier to oxidize and reduce, which is a key property for charge injection and transport in electronic devices.
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Charge Transport: The planar structure of these molecules facilitates strong intermolecular π-π stacking in the solid state. This stacking creates pathways for charge carriers (holes or electrons) to move between molecules, a prerequisite for high charge carrier mobility in OFETs.[3]
Synthesis and Characterization Strategies
Synthesizing large, complex PAHs like anthra[1,2,3,4-ghi]perylene is a significant chemical challenge, often requiring multi-step procedures with careful purification.[8]
General Synthetic Approach
A common strategy for building such fused systems involves a "graphitic" or "bottom-up" approach, often utilizing transition-metal-catalyzed cross-coupling and cyclization reactions. A plausible synthetic workflow would start with smaller, functionalized perylene or anthracene precursors.
Caption: A generalized workflow for the synthesis of complex fused PAHs.
Representative Experimental Protocol: Synthesis of a Benzoperylene Anhydride
While a protocol for the target molecule is unavailable, the synthesis of a key precursor for benzo[ghi]perylene derivatives, Benzo[ghi]perylene-1,2-dicarboxylic Anhydride, illustrates the harsh conditions required.[6]
Protocol: Synthesis of Benzo[ghi]perylene-1,2-dicarboxylic Anhydride [6]
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Reactant Preparation: Dissolve 5.09 g of perylene (20.17 mmol) in 80.57 g of molten maleic anhydride (0.82 mol) at 240 °C in a 250 mL two-neck round-bottom flask equipped with a stir bar and condenser.
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Oxidative Addition: Bring the mixture to a rolling boil. Add 11.20 g of p-chloranil (45.60 mmol) in small portions over 10 minutes.
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Causality Note: P-chloranil acts as an oxidant in this Diels-Alder type reaction followed by dehydrogenation to achieve the fully aromatic system. The high temperature is necessary to overcome the activation energy for this multi-step process.
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Reaction: Allow the reaction to reflux for an additional 10 minutes.
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Workup: Add 100 mL of hot xylenes to the flask and allow it to cool to room temperature.
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Isolation: Filter the resulting thick red precipitate. Wash the solid sequentially with xylenes and diethyl ether (3 x 100 mL each) to remove unreacted starting materials and byproducts.
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Self-Validation: The formation of a deeply colored precipitate is a primary indicator of the formation of a highly conjugated product. Purity is initially assessed by the solid's color and texture, and confirmed via spectroscopic methods.
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Characterization Workflow
Confirming the structure and purity of the final product is a critical, multi-step process.
Caption: Standard workflow for the characterization of a novel PAH.
Applications and Future Directions
The unique photophysical and electronic properties of large, planar PAHs make them prime candidates for advanced materials and, potentially, specialized biomedical applications.
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Organic Electronics: The primary application area is in organic electronics. Their high charge carrier mobilities and strong light absorption/emission make them suitable as the active layer in OFETs, OLEDs, and organic photovoltaics (OPVs).[3][4][7] The ability to tune their properties by extending the π-system (e.g., moving from benzo[ghi]perylene to anthra[1,2,3,4-ghi]perylene) allows for the rational design of materials with specific energy levels to match other device components.
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Fluorescent Probes and Sensors: While their low aqueous solubility is a challenge, derivatized PAHs can be used as fluorescent probes. Their emission is often sensitive to the local environment (solvatochromism), which can be exploited for sensing applications.[6]
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Drug Development Context: For drug development professionals, the interest in these molecules is less direct. They are not typically drug candidates themselves due to toxicity and solubility concerns. However, they can be used as fluorescent tags for imaging or as photosensitizers in photodynamic therapy, where their ability to absorb light and generate reactive oxygen species could be harnessed.
Conclusion
Anthra[1,2,3,4-ghi]perylene represents a complex, highly conjugated polycyclic aromatic hydrocarbon with a molecular formula of C30H14 and a molecular weight of approximately 374.44 g/mol . While not a commonly cataloged compound, its structure and properties can be reliably predicted based on the principles of physical organic chemistry and by comparison to well-known analogs like benzo[ghi]perylene. Its extended π-system is expected to endow it with strong light absorption at long visible wavelengths, intense fluorescence, and excellent charge transport properties. These characteristics make it and related large PAHs highly compelling targets for synthesis and evaluation in the field of organic electronics and advanced materials science.
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